molecular formula C9H12N4O2 B14418782 2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol CAS No. 86625-99-2

2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol

Cat. No.: B14418782
CAS No.: 86625-99-2
M. Wt: 208.22 g/mol
InChI Key: MRFDOXAECUKAFK-UHFFFAOYSA-N
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Description

2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol typically involves the condensation of 2-aminopyrrole-3-carbonitriles with formic acid, followed by chlorination and subsequent reaction with various amines . Another method involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by further reactions to introduce the methoxyethanol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can have different functional groups depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation . This makes it a promising candidate for the development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethanol group enhances its solubility and bioavailability, making it more effective in biological systems .

Properties

IUPAC Name

2-[(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-8-7-1-2-13(6-15-4-3-14)9(7)12-5-11-8/h1-2,5,14H,3-4,6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFDOXAECUKAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)COCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319058
Record name 2-[(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86625-99-2
Record name NSC339171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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